molecular formula C13H7F6N3O3S B4763296 2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine

2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine

Cat. No.: B4763296
M. Wt: 399.27 g/mol
InChI Key: VNFNGNGWOSEGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique structural features, including a pyrimidine core substituted with nitrophenyl, methylsulfinyl, and trifluoromethyl groups

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N3O3S/c14-12(15,16)9-5-10(13(17,18)19)21-11(20-9)26(25)6-7-1-3-8(4-2-7)22(23)24/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFNGNGWOSEGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)C2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl groups through nucleophilic substitution reactions. The nitrophenyl and methylsulfinyl groups are then introduced via electrophilic aromatic substitution and sulfoxidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The nitrophenyl group may facilitate binding to proteins or enzymes, while the trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. The methylsulfinyl group can participate in redox reactions, potentially modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Nitrophenyl)methylsulfonyl]-4,6-bis(trifluoromethyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-[(4-Aminophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine: Similar structure but with an amino group instead of a nitro group.

    2-[(4-Nitrophenyl)methylsulfinyl]-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of trifluoromethyl groups.

Uniqueness

2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and lipophilicity, while the nitrophenyl and methylsulfinyl groups contribute to its reactivity and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine
Reactant of Route 2
2-[(4-Nitrophenyl)methylsulfinyl]-4,6-bis(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.